molecular formula C10H8N2OS2 B3368935 8-Methylsulfanyl-6,8-dihydro-1-thia-3,6-diaza-as-indacen-7-one CAS No. 222036-26-2

8-Methylsulfanyl-6,8-dihydro-1-thia-3,6-diaza-as-indacen-7-one

Cat. No. B3368935
CAS RN: 222036-26-2
M. Wt: 236.3 g/mol
InChI Key: CDDAPLGLEUDMCX-UHFFFAOYSA-N
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Description

“8-Methylsulfanyl-6,8-dihydro-1-thia-3,6-diaza-as-indacen-7-one” is a chemical compound with the molecular formula C9H6N2OS . It is used in the field of organic chemistry as a building block for the synthesis of various heterocyclic compounds .


Synthesis Analysis

The synthesis of this compound involves the reaction of 6-aminobenzothiazole with tert-butyl hypoclorite in the presence of triethylamine . This is followed by the addition of ethyl methylthioacetate . The reaction is carried out in a mixture of tetrahydrofuran, methanol, and dichloromethane at a temperature of -74°C . The product is then isolated by filtration and dried under vacuum .


Molecular Structure Analysis

The molecular structure of this compound includes a thiazoloindole core, which is a type of aromatic heterocycle . It also contains a methylsulfanyl group attached to the 8-position of the thiazoloindole ring .

properties

IUPAC Name

8-methylsulfanyl-6,8-dihydropyrrolo[2,3-g][1,3]benzothiazol-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2OS2/c1-14-9-7-5(12-10(9)13)2-3-6-8(7)15-4-11-6/h2-4,9H,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDDAPLGLEUDMCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1C2=C(C=CC3=C2SC=N3)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40453511
Record name 8-methylsulfanyl-6,8-dihydro-1-thia-3,6-diaza-as-indacen-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40453511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

222036-26-2
Record name 8-methylsulfanyl-6,8-dihydro-1-thia-3,6-diaza-as-indacen-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40453511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A 2-L three-neck round bottom flask was fitted with an internal thermometer, 250-mL addition funnel, magnetic stir bar and septa. The flask was charged with nitrogen, 200 mL of dry THF, and 6-aminobenzothiazole (15.2 g, 0.100 mol). The mixture was stirred and cooled in a dry ice-acetone bath to an internal temperature of −74° C. A solution of tert-butyl hypoclorite (11.0 g, 0.103 mol) in 50 mL of dichloromethane was added over a 15 min period. The resultant solution was stirred for an additional 3 h at dry ice-acetone bath temperature. To the reaction was then added by slow, dropwise addition a solution of ethyl methylthioacetate (13.8 g, 0.103 mol) in 50 mL of dichoromethane. The resultant solution was stirred for an additional 3 h at dry ice-acetone bath temperature. A solution of triethyl amine (25.3 g, 0.250 mol) and 50 ml of dichloromethane was added at dry ice-acetone bath temperature, and the solution was stirred for 0.5 h. The cooling bath was removed, and the reaction was allowed to warm to rt. The reaction was then concentrated to a thick residue. The thick oil was resuspended in 200 mL of ether and 600 mL of 0.25 M hydrochloric acid. The mixture was allowed to stir for 24 h. The resulting solid was filtered from the mixture and triturated with water and ether. The solid was then resuspended in cold MeOH, filtered and dried under vacum for 16 h to yield 18.7 g (79%) of 8-methylsulfanyl-6,8-dihydro-1-thia-3,6-diaza-as-indacen-7-one: 1H NMR (DMSO-d6) δ10.8 (s, 1H), 9.2 (s, 1H), 8.0 (d, 1H), 7.1 (d, 1H), 1.8 (s, 3H); APCI−MS m/z 235 (M−H)−. To a 500-mL erlenmeyer flask was added a stir bar, 8.1 g (0.034 moles) of 8-methylsulfanyl-6,8-dihydro-1-thio-3,6-diaza-as-indacen-7-one and 100 mL of glacial acetic acid. The mixture was stirred until all the starting material had dissolved. The reaction mixture was then diluted with 100 mL of THF. Zinc metal (16 g, 325 mesh) was then added. The heterogeneous mixture was then stirred and heated to 60° C. for 2.5 h. The mixture was vacuum filtered through a one half inch pad of celite. The residue on the filter pad was washed with additional THF. The filtrates were combined and concentrated to a wet solid. The solid was triturated with MeOH, filtered and air dried to yield 4.51 g (70%) of 6.8-dihydro-1-thia-3,6-diaza-as-indacen-7-one as a free-flowing solid: 1H NMR (DMSO-d6): δ10.5 (s, 1H), 9.1 (s, 1H), 7.9 (d, 1H), 7.0 (d, 1H), 3.6 (s, 2H); APCI−MS m/z 191 (M+H)+.
Quantity
15.2 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
11 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
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13.8 g
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50 mL
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solvent
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resultant solution
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0 (± 1) mol
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25.3 g
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50 mL
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Synthesis routes and methods II

Procedure details

A 2-L three-neck round bottom flask was fitted with an internal thermometer, 250-mL addition funnel, magnetic stir bar and septa. The flask was charged with nitrogen, 200 mL of dry THF, and 6-aminobenzothiazole (15.2 g, 0.100 mol). The mixture was stirred and cooled in a dry ice-acetone bath to an internal temperature of −74° C. A solution of tert-butyl hypochlorite (11.0 g, 0.103 mol) in 50 mL of dichloromethane was added over a 15 minute period. The resultant solution was stirred for an additional 3 hours at dry ice-acetone bath temperature. To the reaction was then added by slow, dropwise addition a solution of ethyl methylthioacetate (13.8 g, 0.103 mol) in 50 mL of dichoromethane. The resultant solution was stirred for an additional 3 hours at dry ice-acetone bath temperature. A solution of triethyl amine (25.3 g, 0.250 mol) and 50 ml of dichloromethane was added at dry ice-acetone bath temperature, and the solution was stirred for 0.5 hours. The cooling bath was removed, and the reaction was allowed to warm to room temperature. The reaction was then concentrated to a thick residue. The thick oil was resuspended in 200 mL of ether and 600 mL of 0.25 M hydrochloric acid. The mixture was allowed to stir for 24 h. The resulting solid was filtered from the mixture and triturated with water and ether. The solid was then resuspended in cold MeOH, filtered and dried under vacum for 16 hours to yield 18.7 g (79%) of 8-(methylsulfanyl)-6,8-dihydro-7H-[1,3]thiazolo[5,4-e]indol-7-one: 1H NMR (DMSO-d6)δ 10.8 (s, 1H), 9.2 (s, 1H), 8.0 (d, 1H), 7.1 (d, 1H), 1.8 (s, 3H); APCI-MS m/z 235 (M-H). To a 500-mL Erlenmeyer flask was added a stir bar, 8.1 g (0.034 moles) of 8-(methylsulfanyl)-6,8-dihydro-7H-[1,3]thiazolo[5,4-e]indol-7-one and 100 mL of glacial acetic acid. The mixture was stirred until all the starting material had dissolved. The reaction mixture was then diluted with 100 mL of THF. Zinc metal (16 g, 325 mesh) was then added. The heterogeneous mixture was then stirred and heated to 60° C. for 2.5 hours. The mixture was vacuum filtered through a one half-inch pad of celite. The residue on the filter pad was washed with additional THF. The filtrates were combined and concentrated to a wet solid. The solid was triturated with MeOH, filtered and air dried to yield 4.51 g (70%) of the compound as a free-flowing solid: 1H NMR (DMSO-d6): δ 10.5 (s, 1H), 9.1 (s, 1H), 7.9 (d,;1H), 7.0 (d, 1H), 3.6 (s, 2H); APCI-MS m/z 191 (M+H)+.
Quantity
15.2 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
11 g
Type
reactant
Reaction Step Two
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50 mL
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Reaction Step Two
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Name
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Quantity
0 (± 1) mol
Type
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Reaction Step Five
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25.3 g
Type
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Reaction Step Six
Quantity
50 mL
Type
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Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Methylsulfanyl-6,8-dihydro-1-thia-3,6-diaza-as-indacen-7-one
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
8-Methylsulfanyl-6,8-dihydro-1-thia-3,6-diaza-as-indacen-7-one
Reactant of Route 3
8-Methylsulfanyl-6,8-dihydro-1-thia-3,6-diaza-as-indacen-7-one
Reactant of Route 4
8-Methylsulfanyl-6,8-dihydro-1-thia-3,6-diaza-as-indacen-7-one
Reactant of Route 5
8-Methylsulfanyl-6,8-dihydro-1-thia-3,6-diaza-as-indacen-7-one
Reactant of Route 6
8-Methylsulfanyl-6,8-dihydro-1-thia-3,6-diaza-as-indacen-7-one

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